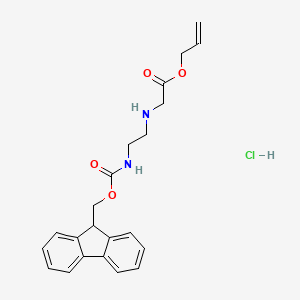

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride

Vue d'ensemble

Description

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is a complex organic compound with the molecular formula C22H25ClN2O4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride typically involves multiple steps One common method starts with the protection of the amine group using the Fmoc groupThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving controlled reaction conditions such as temperature, pH, and the use of inert atmospheres to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Typical reducing agents are palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Reagents such as allyl bromide and sodium hydride are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce the free amine .

Applications De Recherche Scientifique

Peptide Synthesis

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is primarily utilized as a protected amino acid derivative in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino functionality, allowing for selective reactions during the synthesis process. This compound can be incorporated into peptides where it can later be deprotected to yield functional peptides.

Drug Development

The compound's ability to form stable linkages with other biomolecules makes it a candidate for developing peptide-based therapeutics. Its structure allows for modifications that can enhance the pharmacological properties of drugs, such as increased stability and bioavailability.

Bioconjugation

Due to the presence of the allyl group, this compound can participate in various bioconjugation reactions. This is essential for creating targeted drug delivery systems where drugs are conjugated to specific biomolecules, enhancing their therapeutic efficacy while minimizing side effects.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound in Fmoc-based solid-phase peptide synthesis significantly improved yield and purity of synthesized peptides compared to traditional methods. The Fmoc protection allowed for easier removal under mild conditions, facilitating the assembly of complex peptide chains without degradation.

Case Study 2: Therapeutic Applications

Research involving this compound has shown its potential in developing peptide analogs that target specific receptors in cancer cells. By modifying the allyl group, researchers were able to enhance the selectivity and binding affinity of these peptides, leading to promising results in preclinical trials.

Mécanisme D'action

The mechanism of action of Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.

Boc-Lys(Fmoc)-OH: A compound with a different protecting group strategy.

Uniqueness

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is unique due to the presence of both the Fmoc and allyl groups, which provide additional versatility in synthetic applications. The combination of these groups allows for more complex and selective reactions compared to simpler Fmoc-protected compounds .

Activité Biologique

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride, commonly referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a fluorenyl group, which contributes to its stability and biological activity. The molecular formula is C22H25ClN2O4, with a molecular weight of 416.90 g/mol. Its structure can be represented as follows:

Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism primarily involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Effects

Case Study: MCF-7 Breast Cancer Cells

A notable study assessed the antiproliferative activity of various derivatives in the MCF-7 breast cancer cell line. The results demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents like CA-4 (IC50 = 3.9 nM). The study utilized flow cytometry to confirm that these compounds induced G2/M phase arrest and subsequent apoptosis in treated cells .

Table 1: Antiproliferative Activity of Related Compounds in MCF-7 Cells

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| CA-4 | 3.9 | Tubulin inhibitor |

| Compound 9q | 10–33 | Tubulin destabilization |

| Compound X | <10% inhibition | Not effective |

Research Findings

- In Vitro Studies : Various studies have confirmed that derivatives similar to this compound significantly inhibit tubulin polymerization in vitro. This property is crucial for their potential as anticancer agents .

- HDAC Inhibition : Some related compounds have been evaluated for their histone deacetylase (HDAC) inhibitory activity. While not all derivatives showed potent inhibition, certain analogs demonstrated IC50 values between 14 to 67 nM against HDAC1–3, indicating potential for epigenetic modulation in cancer therapy .

- Selectivity and Toxicity : Research has also focused on the selectivity of these compounds towards different HDAC isoforms, revealing that modifications in structure can lead to significant differences in biological activity and toxicity profiles .

Propriétés

IUPAC Name |

prop-2-enyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4.ClH/c1-2-13-27-21(25)14-23-11-12-24-22(26)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h2-10,20,23H,1,11-15H2,(H,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOMYRTWUSNKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.